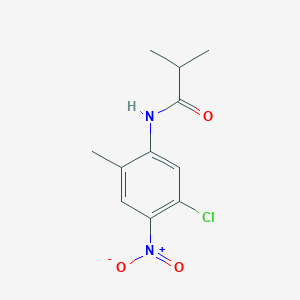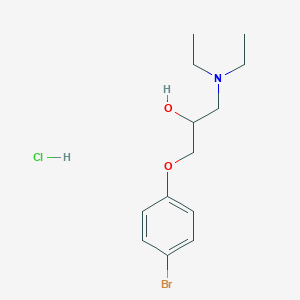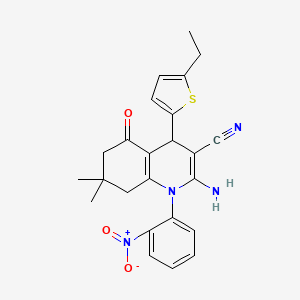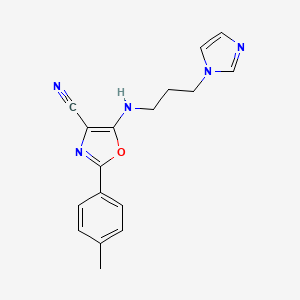![molecular formula C18H18FNO3 B3961446 (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one](/img/structure/B3961446.png)
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one
概要
説明
(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-fluorobenzylamine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or metal-organic frameworks (MOFs) can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of epoxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or other functional groups into the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules.
Biology
The compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in developing new antibiotics.
Medicine
In medicinal chemistry, the compound is being investigated for its anti-inflammatory and anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and reduce inflammation in various models.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets such as enzymes and receptors. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function. In inflammation, it inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.
類似化合物との比較
Similar Compounds
- (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-one
- (2E)-3-(2,4-Dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzyl)amino]prop-2-en-1-one exhibits unique electronic properties due to the presence of the fluorobenzyl group. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and LEDs.
特性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methylamino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-22-17-8-5-14(11-18(17)23-2)16(21)9-10-20-12-13-3-6-15(19)7-4-13/h3-11,20H,12H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXACFINBLMFARF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/NCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-4-chlorobenzenesulfonamide](/img/structure/B3961367.png)
![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3961379.png)


![methyl 4-[(3-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B3961412.png)

![1-(2,3-difluoro-4-methoxyphenyl)-N-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]methanamine](/img/structure/B3961414.png)

![3-[2-(biphenyl-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3961441.png)
![1-(4-bromophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol hydrochloride](/img/structure/B3961451.png)


![1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3961472.png)

